Dodeca-1,11-dien-3-yl Acetate
CAS No.:
Cat. No.: VC17966664
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24O2 |
|---|---|
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | dodeca-1,11-dien-3-yl acetate |
| Standard InChI | InChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3 |
| Standard InChI Key | ACPIGSZPIIDMAE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC(CCCCCCCC=C)C=C |
Introduction
Structural and Chemical Properties
Molecular Architecture
Dodeca-1,11-dien-3-yl acetate features the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol . Its IUPAC name, [(1,11-dodecadien-3-yl)oxy]acetic acid, reflects the presence of two conjugated double bonds (C1–C2 and C11–C12) and an ester functional group at C3 (Fig. 1). The compound exists in multiple stereoisomeric forms due to the geometry of its double bonds. For instance, the (E)-isomer (trans configuration) and (Z)-isomer (cis configuration) exhibit distinct physicochemical behaviors, as observed in analogous dienyl acetates like (E)-dodeca-9,11-dienyl acetate (CAS: 50767-78-7) .
Table 1: Key molecular descriptors of dodeca-1,11-dien-3-yl acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₄O₂ | |
| Molecular Weight | 224.34 g/mol | |
| Exact Mass | 224.178 Da | |
| LogP (Partition Coeff.) | 4.02 | |
| PSA (Polar Surface Area) | 26.3 Ų |
Physicochemical Characteristics
Synthesis and Industrial Production
Synthetic Pathways
While explicit details on the synthesis of dodeca-1,11-dien-3-yl acetate are scarce, its production likely involves esterification of the corresponding alcohol (1,11-dodecadien-3-ol) with acetic anhydride or acetyl chloride. This method mirrors the synthesis of (Z)-dodeca-9,11-dienyl acetate, where alcohol precursors are acetylated under acidic or basic conditions . Catalytic hydrogenation or isomerization may be employed to control double-bond geometry, as stereochemical purity is critical for applications in pheromone-based pest control .
Biological and Industrial Applications
Pheromone Research
Dienyl acetates are widely studied as insect pheromones. For example, (E)-9,11-dodecadienyl acetate acts as a sex pheromone in moth species, disrupting mating behaviors when deployed in agricultural settings . Although direct evidence for dodeca-1,11-dien-3-yl acetate’s role in entomology is lacking, its structural similarity to known semiochemicals suggests potential utility in eco-friendly pest management strategies.
Pharmaceutical Precursor
Related compounds, such as ergosta-5,22-dien-3-ol acetate, exhibit anti-inflammatory and antioxidant properties in computational models . By extension, dodeca-1,11-dien-3-yl acetate may serve as a scaffold for drug discovery, particularly in modulating lipid-mediated signaling pathways.
Comparative Analysis with Structural Analogues
Table 2: Comparison of dienyl acetate derivatives
The position of double bonds significantly influences reactivity and biological activity. For instance, shifting double bonds from 9,11 to 1,11 alters the molecule’s conformational flexibility, potentially affecting its interaction with biological receptors.
Future Research Directions
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Stereochemical Optimization: Developing asymmetric synthesis methods to produce enantiomerically pure forms.
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Biological Screening: Evaluating antimicrobial, anti-inflammatory, or anticancer properties through in vitro assays.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity in aquatic and terrestrial ecosystems.
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